5-Bromoindole-2-carboxylic acid - 7254-19-5

5-Bromoindole-2-carboxylic acid

Catalog Number: EVT-249747
CAS Number: 7254-19-5
Molecular Formula: C9H6BrNO2
Molecular Weight: 254,09 g/mole
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-Bromoindole-2-carboxylic acid is a halogenated derivative of indole-2-carboxylic acid, a heterocyclic compound with a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. This compound serves as a crucial building block in organic synthesis, particularly in medicinal chemistry, due to the diverse biological activities exhibited by its derivatives [, ].

Synthesis Analysis

The synthesis of 5-bromoindole-2-carboxylic acid derivatives typically involves the following steps [, ]:

Molecular Structure Analysis

5-Bromoindole-2-carboxylic acid derivatives have been subjected to various chemical reactions, including [, ]:

For example, some 5-bromoindole-2-carboxylic acid derivatives have shown promising activity as epidermal growth factor receptor (EGFR) inhibitors [, ]. These compounds are believed to bind to the ATP-binding site of EGFR tyrosine kinase, thereby inhibiting its activity and downstream signaling pathways involved in cell proliferation and survival.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromoindole-2-carboxylic acid derivatives are influenced by the nature of the substituents attached to the indole ring. These properties can impact their solubility, stability, and biological activity [, ].

Applications
  • Anti-cancer agents: As mentioned earlier, certain derivatives exhibit potent inhibitory activity against EGFR tyrosine kinase, suggesting their potential as anti-cancer agents [, ]. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including lung cancer (A549), liver cancer (HepG2), and breast cancer (MCF-7) [].

5-Bromoindole-2-carboxylic acid oxadiazole derivatives:

  • Compound Description: This class of compounds represents a series of novel derivatives synthesized by incorporating an oxadiazole ring into the 5-Bromoindole-2-carboxylic acid structure. [, ] These compounds were designed as potential EGFR inhibitors. [, ]
  • Relevance: These derivatives are structurally related to 5-Bromoindole-2-carboxylic acid, with the oxadiazole ring expected to enhance binding affinity and selectivity towards the EGFR tyrosine kinase domain. [, ]

Compound 3:

  • Compound Description: This specific oxadiazole derivative of 5-Bromoindole-2-carboxylic acid showed favorable binding free energy against the EGFR tyrosine kinase domain in molecular docking studies. [] It also exhibited suitable absorption levels and no cytochrome P450 inhibition or hepatotoxicity in vitro. []
  • Relevance: As a direct derivative of 5-Bromoindole-2-carboxylic acid, Compound 3 demonstrates the potential of modifying this scaffold to achieve EGFR inhibitory activity. []

Compound 4a:

  • Compound Description: This oxadiazole derivative of 5-Bromoindole-2-carboxylic acid exhibited the highest stability among the tested derivatives in silico. [] It showed good binding energy with the EGFR tyrosine kinase domain, particularly with key amino acids. [] Compound 4a also demonstrated a high dipole moment, suggesting a strong capacity for hydrogen bond formation, potentially surpassing erlotinib in this aspect. []
  • Relevance: Compound 4a represents a promising lead compound among the tested derivatives, highlighting the potential of 5-Bromoindole-2-carboxylic acid as a scaffold for developing potent and selective EGFR inhibitors. []

Compound 4b:

  • Compound Description: Similar to Compound 4a, this oxadiazole derivative of 5-Bromoindole-2-carboxylic acid also demonstrated favorable binding free energy against the EGFR tyrosine kinase domain in molecular docking studies. [] It also displayed appropriate absorption levels and lacked cytochrome P450 inhibitory or hepatotoxic effects in vitro. []
  • Relevance: As another successful derivative of 5-Bromoindole-2-carboxylic acid, Compound 4b further emphasizes the potential of modifying this scaffold to generate effective EGFR inhibitors. []

5-Bromo-indole-2-carboxylic acid carbothioamide derivatives:

  • Compound Description: These derivatives represent another class of compounds derived from 5-Bromoindole-2-carboxylic acid by introducing a carbothioamide group. []
  • Relevance: These derivatives, alongside oxadiazole and triazole derivatives, showcase the exploration of different functional groups on the 5-Bromoindole-2-carboxylic acid scaffold to assess their impact on anti-cancer activity and EGFR inhibition. []

Compound 3a:

  • Compound Description: This specific carbothioamide derivative of 5-Bromoindole-2-carboxylic acid exhibited potent antiproliferative activity against A549, HepG2, and MCF-7 cancer cell lines. [] It exhibited strong binding energy with the EGFR tyrosine kinase domain in molecular docking studies. [] Compound 3a effectively inhibited EGFR tyrosine kinase activity, leading to cell cycle arrest and apoptosis in cancer cells. []
  • Relevance: Compound 3a represents a particularly promising lead compound, demonstrating the potential of 5-Bromoindole-2-carboxylic acid-based carbothioamide derivatives as potent and specific anti-cancer agents targeting EGFR. []

Compound 3b:

  • Compound Description: Similar to Compound 3a, this carbothioamide derivative of 5-Bromoindole-2-carboxylic acid also showed strong binding energy with the EGFR tyrosine kinase domain in molecular docking studies. []
  • Relevance: Compound 3b, along with Compound 3a, demonstrates the potential of specific modifications on the 5-Bromoindole-2-carboxylic acid carbothioamide scaffold to achieve potent EGFR binding affinity. []

Compound 3f:

  • Compound Description: This carbothioamide derivative of 5-Bromoindole-2-carboxylic acid also exhibited strong binding energy with the EGFR tyrosine kinase domain in molecular docking studies. []
  • Relevance: Along with Compounds 3a and 3b, Compound 3f reinforces the viability of exploring variations within the 5-Bromoindole-2-carboxylic acid carbothioamide series for developing EGFR inhibitors. []

5-Bromo-indole-2-carboxylic acid tetrahydro pyridazine-3,6-dione derivatives:

  • Compound Description: These derivatives represent another explored class of compounds where a tetrahydro pyridazine-3,6-dione moiety is introduced to the 5-Bromoindole-2-carboxylic acid core. []
  • Relevance: These derivatives, alongside carbothioamide, oxadiazole, and triazole derivatives, highlight the systematic exploration of various heterocyclic modifications on the 5-Bromoindole-2-carboxylic acid scaffold to identify promising candidates for EGFR inhibition and anti-cancer activity. []

5-Bromo-indole-2-carboxylic acid triazole derivatives:

  • Compound Description: This class of compounds represents another series of derivatives where a triazole ring is incorporated into the 5-Bromoindole-2-carboxylic acid structure. []
  • Relevance: These derivatives, along with carbothioamide and oxadiazole derivatives, showcase the diversity of heterocyclic modifications explored on the 5-Bromoindole-2-carboxylic acid scaffold to investigate their impact on biological activity and EGFR inhibitory potential. []

Compound 7:

  • Compound Description: This specific triazole derivative of 5-Bromoindole-2-carboxylic acid demonstrated strong binding energy with the EGFR tyrosine kinase domain in molecular docking studies. []
  • Relevance: Compound 7, alongside other active carbothioamide derivatives, highlights the potential of incorporating a triazole ring into the 5-Bromoindole-2-carboxylic acid scaffold for achieving potent EGFR binding affinity. []

5-Bromoindole-2-carboxylic acid hydrazone derivatives:

  • Compound Description: This class of compounds features a hydrazone moiety attached to the 5-Bromoindole-2-carboxylic acid core and is being investigated for its anti-cancer properties and VEGFR-2 inhibitory effects. []
  • Relevance: While these derivatives share the core structure of 5-Bromoindole-2-carboxylic acid, their focus on VEGFR-2 inhibition suggests a distinct mechanism of action compared to the EGFR-targeting compounds discussed in the other papers. [] This highlights the versatility of the 5-Bromoindole-2-carboxylic acid scaffold for exploring various targets and therapeutic applications.

Properties

CAS Number

7254-19-5

Product Name

5-Bromoindole-2-carboxylic acid

IUPAC Name

5-bromo-1H-indole-2-carboxylic acid

Molecular Formula

C9H6BrNO2

Molecular Weight

254,09 g/mole

InChI

InChI=1S/C9H6BrNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13)

InChI Key

YAULOOYNCJDPPU-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)C=C(N2)C(=O)O

Synonyms

5-Bromoindole-2-carboxylicacid;5-Bromo-1H-indole-2-carboxylicacid;7254-19-5;5-bromo-2-indolecarboxylicacid;YAULOOYNCJDPPU-UHFFFAOYSA-N;1H-Indole-2-carboxylicacid,5-bromo-;NSC73384;PubChem1663;zlchem1343;AC1L5LCE;ACMC-1BB5X;AC1Q1H9T;AC1Q73TF;B2761_ALDRICH;Oprea1_523989;B2761_SIGMA;CHEMBL22435;SCHEMBL378196;5-bromoindolecarboxylicacid;STOCK4S-19069;CTK2H7127;ZLE0121;MolPort-000-001-826;ZINC402742;ACT02546

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(N2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.